molecular formula C12H15N5 B13757288 Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- CAS No. 60560-22-7

Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-

Cat. No.: B13757288
CAS No.: 60560-22-7
M. Wt: 229.28 g/mol
InChI Key: UVQIHZIOZJMHRT-UHFFFAOYSA-N
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Description

Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-: is a chemical compound with the molecular formula C12H15N5 and a molecular weight of 229.28 g/mol It is known for its unique structure, which includes a guanidine group, a cyano group, a cyclopentyl ring, and a pyridyl ring

Preparation Methods

The synthesis of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- involves several steps. One common synthetic route includes the reaction of cyclopentylamine with cyanogen bromide to form the intermediate 2-cyano-1-cyclopentylguanidine. This intermediate is then reacted with 3-pyridinecarboxaldehyde to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include the corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced guanidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridyl ring, using reagents such as halogens or alkylating agents. These reactions yield substituted pyridyl derivatives.

Scientific Research Applications

Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- involves its interaction with specific molecular targets. The guanidine group is known to interact with enzymes and receptors, modulating their activity. The cyano group and pyridyl ring contribute to the compound’s ability to bind to specific sites on proteins and other biomolecules. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- can be compared with other similar compounds, such as:

The uniqueness of Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)- lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

CAS No.

60560-22-7

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine

InChI

InChI=1S/C12H15N5/c13-9-15-12(16-10-4-1-2-5-10)17-11-6-3-7-14-8-11/h3,6-8,10H,1-2,4-5H2,(H2,15,16,17)

InChI Key

UVQIHZIOZJMHRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=C(NC#N)NC2=CN=CC=C2

Origin of Product

United States

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